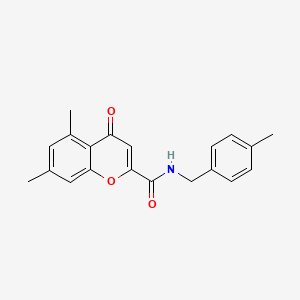![molecular formula C23H27N3O3S B11389146 N-cyclohexyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11389146.png)
N-cyclohexyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-CYCLOHEXYL-4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-TRIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE
- N-CYCLOHEXYL-4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of N-CYCLOHEXYL-4-METHYL-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its specific structural features, such as the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H27N3O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27N3O3S/c1-17-8-12-19(13-9-17)23-24-22(29-25-23)16-26(20-6-4-3-5-7-20)30(27,28)21-14-10-18(2)11-15-21/h8-15,20H,3-7,16H2,1-2H3 |
InChI Key |
CSZOVAZPFHJARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11389063.png)
![6-({4-(tert-butylamino)-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methylpyridazin-3(2H)-one](/img/structure/B11389066.png)
![3-methyl-2-[(5-methyl-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]quinazolin-4(3H)-one](/img/structure/B11389086.png)
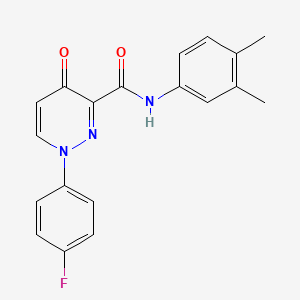
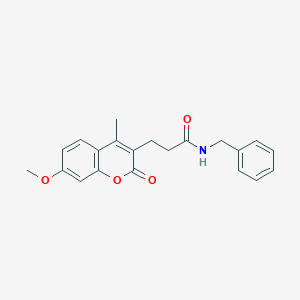
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(pyridin-2-yl)quinazolin-4(3H)-one](/img/structure/B11389102.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11389112.png)
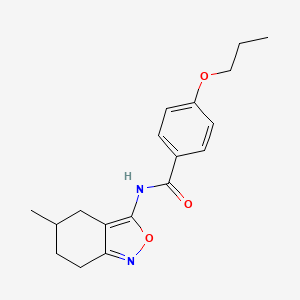
![8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11389120.png)
![Methyl 4-({[2-(allylthio)-5-chloropyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11389127.png)
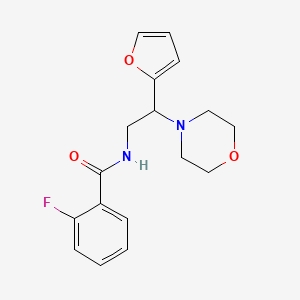
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide](/img/structure/B11389133.png)

